2-(4-(3-(2-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol
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Overview
Description
2-(4-(3-(2-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol is a useful research compound. Its molecular formula is C20H24ClN5O and its molecular weight is 385.9. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Anti-Proliferative Activities
- N-Mannich Bases of Oxadiazole Derivatives have shown significant in vitro inhibitory activity against pathogenic Gram-positive, Gram-negative bacteria, and yeast-like pathogenic fungi. Specifically, derivatives with piperazinomethyl exhibited broad-spectrum antibacterial activities. Additionally, certain compounds demonstrated potent anti-proliferative activity against various cancer cell lines, including prostate cancer and human breast cancer (L. H. Al-Wahaibi et al., 2021) Molecules.
Solubility and Physicochemical Properties
- Thermodynamic and Solubility Studies on a novel antifungal compound showed its poor solubility in buffer solutions and better solubility in alcohols. The study's findings can inform the formulation and delivery methods for similar compounds, considering their solubility and thermodynamic behaviors in biologically relevant solvents (T. Volkova et al., 2020) Journal of Molecular Liquids.
Synthesis and Characterization
- Synthesis of Pyrazolo[1,2-b]phthalazine Derivatives for antibacterial activity showcases a facile method for creating derivatives with potential biological interest. This methodological approach can be adapted for the synthesis and further investigation of related compounds (N. Shah et al., 2012) Journal of Heterocyclic Chemistry.
Molecular Interaction and Antagonist Activity
- Studies on Molecular Interaction of Antagonists with Receptors provide insights into the binding interactions and potential therapeutic applications of compounds acting on specific receptors, which could be relevant for designing drugs based on similar chemical frameworks (J. Shim et al., 2002) Journal of medicinal chemistry.
Mechanism of Action
Target of Action
Pyrimidine derivatives, which this compound is a part of, have been known to interact with various biological targets .
Mode of Action
Pyrimidine derivatives have been shown to interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Pyrimidine derivatives have been shown to affect various biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of similar compounds have been studied .
Result of Action
Pyrimidine derivatives have been shown to have various effects at the molecular and cellular level .
Action Environment
Environmental factors can influence the action of similar compounds .
Properties
IUPAC Name |
2-[4-[3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN5O/c1-14-13-18(25-9-7-24(8-10-25)11-12-27)26-20(22-14)19(15(2)23-26)16-5-3-4-6-17(16)21/h3-6,13,27H,7-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLGYAUQRMHPRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CCO)C)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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